molecular formula C17H24O2 B12539874 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane CAS No. 654068-32-3

2-[(6-Phenylhex-4-en-1-yl)oxy]oxane

Cat. No.: B12539874
CAS No.: 654068-32-3
M. Wt: 260.4 g/mol
InChI Key: RUCZBIDWFAGUNM-UHFFFAOYSA-N
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Description

2-[(6-Phenylhex-4-en-1-yl)oxy]oxane is a chemical compound with the molecular formula C17H24O2. It is characterized by a phenyl group attached to a hexenyl chain, which is further connected to an oxane ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane typically involves the reaction of 6-phenylhex-4-en-1-ol with oxane under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Phenylhex-4-en-1-yl)oxy]oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Phenylhex-4-en-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane involves its interaction with specific molecular targets. The phenyl group and the ether linkage play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Phenylhex-4-en-1-yl)oxy]ethane
  • 2-[(6-Phenylhex-4-en-1-yl)oxy]propane
  • 2-[(6-Phenylhex-4-en-1-yl)oxy]butane

Uniqueness

2-[(6-Phenylhex-4-en-1-yl)oxy]oxane is unique due to its oxane ring, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

654068-32-3

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2-(6-phenylhex-4-enoxy)oxane

InChI

InChI=1S/C17H24O2/c1(4-10-16-11-5-3-6-12-16)2-8-14-18-17-13-7-9-15-19-17/h1,3-6,11-12,17H,2,7-10,13-15H2

InChI Key

RUCZBIDWFAGUNM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC=CCC2=CC=CC=C2

Origin of Product

United States

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